molecular formula C13H15Cl4N3O3S B12006655 2-CL-N-(2,2,2-Trichloro-1-(((2,5-dimethoxyanilino)carbothioyl)amino)ET)acetamide CAS No. 406915-44-4

2-CL-N-(2,2,2-Trichloro-1-(((2,5-dimethoxyanilino)carbothioyl)amino)ET)acetamide

Cat. No.: B12006655
CAS No.: 406915-44-4
M. Wt: 435.1 g/mol
InChI Key: RELAHLVKGHMYPY-UHFFFAOYSA-N
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Description

2-CL-N-(2,2,2-Trichloro-1-(((2,5-dimethoxyanilino)carbothioyl)amino)ET)acetamide is a chemical compound with the following properties:

    Linear Formula: CHClNOS

    CAS Number: 406915-44-4

    Molecular Weight: 435.159 g/mol

This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers. analytical data for this product is not available, and buyers assume responsibility to confirm its identity and purity.

Preparation Methods

Unfortunately, specific synthetic routes and reaction conditions for 2-CL-N-(2,2,2-Trichloro-1-(((2,5-dimethoxyanilino)carbothioyl)amino)ET)acetamide are not readily accessible. Industrial production methods remain undisclosed.

Chemical Reactions Analysis

The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not documented. Major products formed from these reactions remain unreported.

Scientific Research Applications

    Chemistry: Investigating its reactivity and interactions with other molecules.

    Biology: Exploring its effects on cellular processes.

    Medicine: Assessing its pharmacological properties.

    Industry: Potential use in materials science or chemical engineering.

Mechanism of Action

The precise mechanism by which 2-CL-N-(2,2,2-Trichloro-1-(((2,5-dimethoxyanilino)carbothioyl)amino)ET)acetamide exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.

Properties

CAS No.

406915-44-4

Molecular Formula

C13H15Cl4N3O3S

Molecular Weight

435.1 g/mol

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(2,5-dimethoxyphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C13H15Cl4N3O3S/c1-22-7-3-4-9(23-2)8(5-7)18-12(24)20-11(13(15,16)17)19-10(21)6-14/h3-5,11H,6H2,1-2H3,(H,19,21)(H2,18,20,24)

InChI Key

RELAHLVKGHMYPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl

Origin of Product

United States

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